molecular formula C14H25N3O7 B14572387 L-Leucyl-L-seryl-L-glutamic acid CAS No. 61756-27-2

L-Leucyl-L-seryl-L-glutamic acid

Cat. No.: B14572387
CAS No.: 61756-27-2
M. Wt: 347.36 g/mol
InChI Key: JIHDFWWRYHSAQB-GUBZILKMSA-N
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Description

L-Leucyl-L-seryl-L-glutamic acid is a tripeptide composed of the amino acids leucine, serine, and glutamic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Tripeptides like this compound are often studied for their unique properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Leucyl-L-seryl-L-glutamic acid can be synthesized using various methods, including the mixed-anhydride method and the carbodiimide method. These methods involve the coupling of the amino acids leucine, serine, and glutamic acid in a specific sequence. For example, the mixed-anhydride method involves the activation of the carboxyl group of one amino acid with a mixed anhydride, followed by coupling with the amino group of another amino acid . The carbodiimide method uses carbodiimide reagents to activate the carboxyl group for peptide bond formation .

Industrial Production Methods: Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid support. SPPS is widely used in the pharmaceutical industry for the production of peptides and small proteins.

Chemical Reactions Analysis

Types of Reactions: L-Leucyl-L-seryl-L-glutamic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the peptide’s structure and properties, making it suitable for different applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized peptides with modified side chains, while reduction reactions may result in reduced peptides with altered functional groups.

Scientific Research Applications

L-Leucyl-L-seryl-L-glutamic acid has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying peptide synthesis and reactions. In biology, it is studied for its potential role in cellular processes and signaling pathways. In medicine, this compound is investigated for its potential therapeutic effects, including its ability to modulate immune responses and promote tissue repair . In industry, this compound is used in the development of peptide-based materials and as a component in various biochemical assays .

Mechanism of Action

The mechanism of action of L-Leucyl-L-seryl-L-glutamic acid involves its interaction with specific molecular targets and pathways. This tripeptide can bind to receptors on the cell surface, triggering intracellular signaling cascades that regulate various cellular functions. For example, it may activate pathways involved in cell growth, differentiation, and apoptosis . The specific molecular targets and pathways depend on the context in which the peptide is used.

Comparison with Similar Compounds

L-Leucyl-L-seryl-L-glutamic acid can be compared with other similar tripeptides, such as L-Leucyl-L-seryl-L-threonine and L-Leucyl-L-seryl-L-tyrosine . These compounds share similar structural features but differ in their amino acid composition, leading to distinct properties and biological activities. For example, L-Leucyl-L-seryl-L-threonine may have different solubility and stability characteristics compared to this compound, while L-Leucyl-L-seryl-L-tyrosine may exhibit unique binding affinities to specific receptors .

Conclusion

This compound is a versatile tripeptide with significant potential in various scientific research applications. Its unique properties and ability to undergo diverse chemical reactions make it a valuable compound for studying peptide synthesis, cellular processes, and therapeutic effects. By understanding its preparation methods, chemical reactions, mechanism of action, and comparison with similar compounds, researchers can harness the full potential of this compound in their studies.

Properties

CAS No.

61756-27-2

Molecular Formula

C14H25N3O7

Molecular Weight

347.36 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid

InChI

InChI=1S/C14H25N3O7/c1-7(2)5-8(15)12(21)17-10(6-18)13(22)16-9(14(23)24)3-4-11(19)20/h7-10,18H,3-6,15H2,1-2H3,(H,16,22)(H,17,21)(H,19,20)(H,23,24)/t8-,9-,10-/m0/s1

InChI Key

JIHDFWWRYHSAQB-GUBZILKMSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N

Origin of Product

United States

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